Ethyl 3-(aminomethyl)-2-hydroxypentanoate

Catalog No.
S14170564
CAS No.
M.F
C8H17NO3
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(aminomethyl)-2-hydroxypentanoate

Product Name

Ethyl 3-(aminomethyl)-2-hydroxypentanoate

IUPAC Name

ethyl 3-(aminomethyl)-2-hydroxypentanoate

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C8H17NO3/c1-3-6(5-9)7(10)8(11)12-4-2/h6-7,10H,3-5,9H2,1-2H3

InChI Key

FOFPCMLPBGUHNI-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C(=O)OCC)O

Ethyl 3-(aminomethyl)-2-hydroxypentanoate is an organic compound with the molecular formula C₇H₁₄N₁O₃. It features a hydroxyl group and an amine group, making it a versatile building block in organic synthesis. The compound is characterized by its ethyl ester functionality, which is common in many biological molecules, enhancing its solubility and reactivity. Its structural representation can be denoted as follows:

  • Chemical Structure: The compound consists of a pentanoate backbone with a hydroxyl group at the second carbon and an aminomethyl group at the third carbon.

Due to its functional groups:

  • Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
  • Amine Reactions: The amino group can undergo alkylation or acylation, allowing for the introduction of diverse substituents.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or enamines, which are valuable intermediates in organic synthesis.

The synthesis of ethyl 3-(aminomethyl)-2-hydroxypentanoate typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as ethyl 2-hydroxyvalerate.
  • Aminomethylation: The introduction of the aminomethyl group can be achieved through reductive amination or direct amination using appropriate reagents like formaldehyde and ammonia.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Ethyl 3-(aminomethyl)-2-hydroxypentanoate has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing bioactive compounds, particularly in drug development targeting neurological disorders.
  • Agriculture: Potential use in developing agrochemicals that require specific biological activity.
  • Chemical Research: Utilized as an intermediate in organic synthesis for creating more complex molecules.

Studies on similar compounds suggest that ethyl 3-(aminomethyl)-2-hydroxypentanoate may interact with various biological targets:

  • Receptor Binding: Investigations into receptor binding affinities could reveal its potential as a therapeutic agent.
  • Enzyme Inhibition: Its structural features may allow it to inhibit specific enzymes involved in metabolic pathways.

Several compounds share structural similarities with ethyl 3-(aminomethyl)-2-hydroxypentanoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-amino-3-hydroxypropanoateContains an amino and hydroxyl groupSmaller size; primarily used in amino acid synthesis
Ethyl 2-amino-3-hydroxypentanoateSimilar backbone but different substituentsFocused on different biological activities
Methyl (2S)-2-ethyl-2-hydroxypentanoateMethyl instead of ethylDifferent solubility properties

Ethyl 3-(aminomethyl)-2-hydroxypentanoate stands out due to its unique combination of functional groups that confer distinct reactivity and biological properties not found in its analogs. Its potential applications across pharmaceuticals and agriculture highlight its significance in research and development.

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

175.12084340 g/mol

Monoisotopic Mass

175.12084340 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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